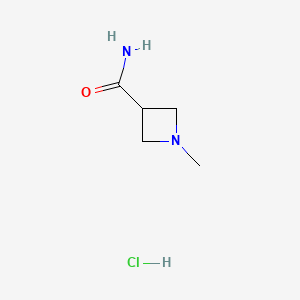
1-Methylazetidine-3-carboxamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylazetidine-3-carboxamidehydrochloride is a chemical compound with the molecular formula C5H11ClN2O It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylazetidine-3-carboxamidehydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylazetidine with a carboxamide derivative in the presence of hydrochloric acid. The reaction typically requires controlled temperature and inert atmosphere conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Methylazetidine-3-carboxamidehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Halogenated compounds; basic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
1-Methylazetidine-3-carboxamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-methylazetidine-3-carboxamidehydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
- Azetidine-3-carboxamide hydrochloride
- Methyl azetidine-3-carboxylate hydrochloride
- 3-Azetidinecarboxylic acid
Comparison: 1-Methylazetidine-3-carboxamidehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to azetidine-3-carboxamide hydrochloride, it has a methyl group at the nitrogen atom, which can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C5H11ClN2O |
|---|---|
Molecular Weight |
150.61 g/mol |
IUPAC Name |
1-methylazetidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-7-2-4(3-7)5(6)8;/h4H,2-3H2,1H3,(H2,6,8);1H |
InChI Key |
OGYFNQXXKXJVHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















